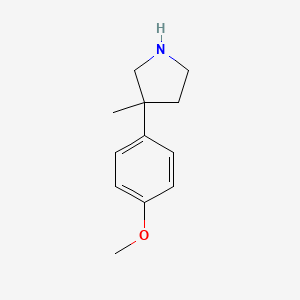
3-(4-Methoxyphenyl)-3-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-3-methylpyrrolidine: is an organic compound characterized by a pyrrolidine ring substituted with a 4-methoxyphenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-3-methylpyrrolidine typically involves the reaction of 4-methoxybenzaldehyde with a suitable amine and a methylating agent. One common method is the reductive amination of 4-methoxybenzaldehyde with 3-methylpyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Methoxyphenyl)-3-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: 3-(4-Hydroxyphenyl)-3-methylpyrrolidine.
Reduction: 3-(4-Methoxycyclohexyl)-3-methylpyrrolidine.
Substitution: 3-(4-Bromophenyl)-3-methylpyrrolidine.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 3-(4-Methoxyphenyl)-3-methylpyrrolidine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Its structural features may interact with specific receptors in the brain, offering therapeutic benefits .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-3-methylpyrrolidine involves its interaction with molecular targets such as neurotransmitter receptors. The methoxy group and the pyrrolidine ring play crucial roles in binding to these receptors, modulating their activity. This interaction can influence neurotransmitter release and uptake, potentially leading to therapeutic effects in neurological conditions .
Comparación Con Compuestos Similares
3-(4-Hydroxyphenyl)-3-methylpyrrolidine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-3-ethylpyrrolidine: Similar structure but with an ethyl group instead of a methyl group.
3-(4-Methoxyphenyl)-3-methylpiperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: 3-(4-Methoxyphenyl)-3-methylpyrrolidine is unique due to the combination of its methoxyphenyl and methylpyrrolidine moieties. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-3-methylpyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-12(7-8-13-9-12)10-3-5-11(14-2)6-4-10/h3-6,13H,7-9H2,1-2H3 |
Clave InChI |
VAQTZXOJDJXERC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNC1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)
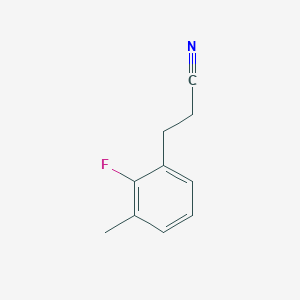
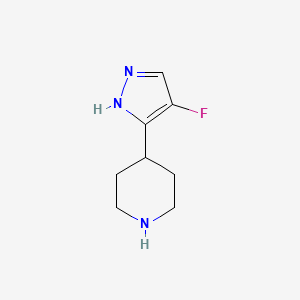
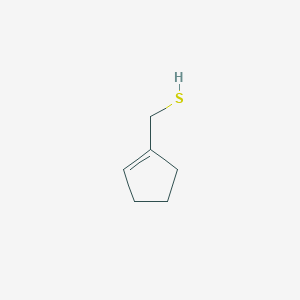

![N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine](/img/structure/B13504844.png)

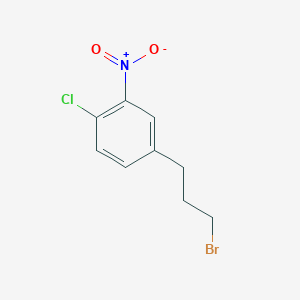

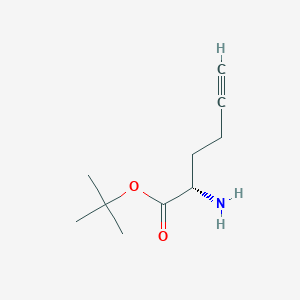
![N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine](/img/structure/B13504887.png)
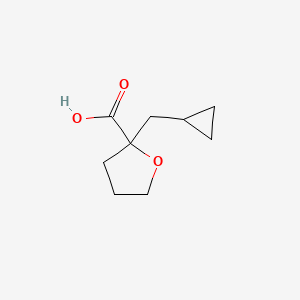
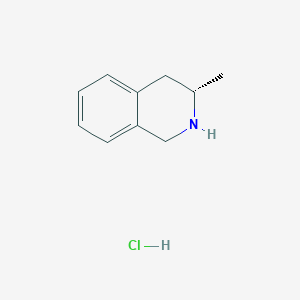
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13504917.png)
